Cyclo(δAla-L-Val)

Übersicht

Beschreibung

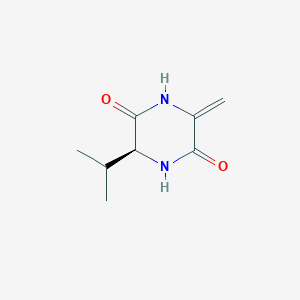

Cyclo(DeltaAla-L-Val) is a 2,5-diketopiperazine where the substituents are methylidene and (S)-isopropyl at positions 3 and 6 respectively. It has a role as a metabolite.

Cyclo(deltaAla-L-Val) is a natural product found in Trypanosoma brucei with data available.

Wissenschaftliche Forschungsanwendungen

Cyclo(deltaAla-L-Val) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study diketopiperazine chemistry and its reactivity[][1].

Biology: The compound plays a role in bacterial quorum sensing, influencing bacterial behavior and communication[][1].

Medicine: Research has shown that Cyclo(deltaAla-L-Val) can inhibit the interaction of kinases Ras and Raf-1, which are involved in cell signaling pathways[][1].

Industry: It is used in the development of biosensors and as a potential antimicrobial agent[][1].

Wirkmechanismus

Target of Action

Cyclo(deltaAla-L-Val) is a diketopiperazine formed by the fusion of Δ-alanine and valine . It is reported as a secondary metabolite of fungi and bacteria . The primary targets of Cyclo(deltaAla-L-Val) are N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa . AHLs are signal molecules in the quorum-sensing systems of Gram-negative bacteria, playing a crucial role in regulating bacterial population density .

Mode of Action

Cyclo(deltaAla-L-Val) interacts with its targets by activating AHLs . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Biochemical Pathways

The biochemical pathways affected by Cyclo(deltaAla-L-Val) are primarily related to bacterial quorum sensing. By interacting with AHLs and other LuxR-based systems, it can influence the communication and coordination within bacterial populations

Result of Action

Cyclo(deltaAla-L-Val) has been shown to reduce S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility . It also inhibits the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner . These results suggest that Cyclo(deltaAla-L-Val) can influence both bacterial and yeast cellular processes.

Action Environment

The environment can significantly influence the action, efficacy, and stability of Cyclo(deltaAla-L-Val). Factors such as pH, temperature, and the presence of other compounds can affect its solubility and therefore its bioavailability . .

Biochemische Analyse

Biochemical Properties

Cyclo(deltaAla-L-Val) plays a significant role in biochemical reactions. It activates a LuxR-based N-acylhomoserine lactone (AHL) E. coli biosensor and blocks activation of the biosensor by the quorum sensing signal molecule N-(β-ketocaproyl)-L-homoserine lactone .

Cellular Effects

Cyclo(deltaAla-L-Val) has been observed to influence various types of cells and cellular processes. For instance, it reduces S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility

Molecular Mechanism

It is known to inhibit the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner

Metabolic Pathways

It is recognized as a metabolite , suggesting it is an intermediate or product resulting from metabolism

Analyse Chemischer Reaktionen

Cyclo(deltaAla-L-Val) undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Biologische Aktivität

Cyclo(delta-Ala-L-Val), also known as cyclo(Δ-Ala-L-Val), is a cyclic dipeptide belonging to the diketopiperazine class. This compound has garnered attention for its biological activities, particularly in the context of bacterial signaling and quorum sensing. This article explores the biological activity of cyclo(delta-Ala-L-Val), detailing its mechanisms, effects on bacterial behavior, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 168.2 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited solubility in water.

Cyclo(delta-Ala-L-Val) functions primarily through interactions with bacterial quorum sensing systems. It has been shown to activate LuxR-based N-acylhomoserine lactone (AHL) biosensors in Escherichia coli, indicating its role in modulating bacterial communication pathways. Notably, it inhibits the activation of this biosensor by the signal molecule N-(beta-ketocaproyl)-L-homoserine lactone (3-oxo-C6-HSL) with an IC50 value of 0.8 mM .

Table 1: Summary of Biological Activities

Quorum Sensing Inhibition

Cyclo(delta-Ala-L-Val) plays a significant role in inhibiting quorum sensing among bacteria. Its ability to block the activation of AHL-dependent signaling pathways suggests that it may serve as a potential agent for controlling bacterial virulence and biofilm formation.

Impact on Bacterial Motility

Research indicates that cyclo(delta-Ala-L-Val) significantly affects bacterial motility. In studies involving Serratia liquefaciens, treatment with this compound resulted in a notable reduction in swarming motility, which is crucial for bacterial colonization and infection processes .

Study on Pseudomonas aeruginosa

In a study examining the effects of cyclo(delta-Ala-L-Val) on Pseudomonas aeruginosa, it was found to activate various LuxR-based quorum-sensing systems. This suggests that cyclo(delta-Ala-L-Val) may influence not only its own signaling pathways but also those of other bacteria, indicating potential cross-talk among different bacterial species .

Potential Therapeutic Applications

Given its ability to modulate bacterial signaling, cyclo(delta-Ala-L-Val) holds promise as a therapeutic agent in treating infections caused by multi-drug resistant bacteria. By disrupting quorum sensing, it may reduce virulence and enhance the efficacy of conventional antibiotics.

Eigenschaften

IUPAC Name |

(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRGJUKSGFWQF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332085 | |

| Record name | Cyclo(deltaAla-L-Val) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25516-00-1 | |

| Record name | Cyclo(deltaAla-L-Val) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.